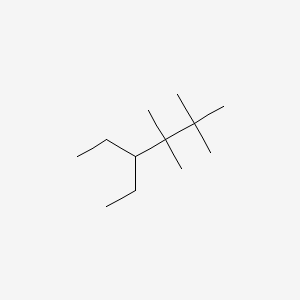![molecular formula C14H18N2O4 B14536310 Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- CAS No. 61960-78-9](/img/structure/B14536310.png)
Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- is an organic compound that belongs to the piperidine family. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound features a hydroxy group and a nitrophenyl group, making it a derivative of piperidine with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the reduction of pyridine. For Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]-, the synthetic route typically includes the following steps:
Reduction of Pyridine: Pyridine is reduced using hydrogen in the presence of nickel, palladium, or ruthenium catalysts at temperatures ranging from 180°C to 220°C.
Functional Group Addition: The addition of the hydroxy and nitrophenyl groups can be achieved through various organic reactions, such as nucleophilic substitution and electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents. These methods allow for the efficient and scalable synthesis of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen with palladium catalyst, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61960-78-9 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-hydroxy-3-(4-nitrophenyl)-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18N2O4/c17-13(10-14(18)15-8-2-1-3-9-15)11-4-6-12(7-5-11)16(19)20/h4-7,13,17H,1-3,8-10H2 |
InChI Key |
SIZNVUFWKMRSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Benzyloxy)ethyl]-2-nitroaniline](/img/structure/B14536231.png)

![4-{[2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14536258.png)



![Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro-](/img/structure/B14536281.png)

![9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14536290.png)



![5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14536303.png)
